molecular formula C11H22O2 B1584254 7-Methoxy-3,7-dimethyloctanal CAS No. 3613-30-7

7-Methoxy-3,7-dimethyloctanal

Cat. No. B1584254
Key on ui cas rn: 3613-30-7
M. Wt: 186.29 g/mol
InChI Key: IDWULKZGRNHZNR-UHFFFAOYSA-N
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Patent
US04002647

Procedure details

93.2 g. of 7-methoxycitronellal dissolved in 200 ml. of absolute diethyl ether are added dropwise with ice cooling to a suspension of 7.6 g. of lithium aluminum hydride in 500 ml. of absolute diethyl ether. Subsequently, the mixture is stirred for 30 minutes and decomposed in the cold by the addition of 100 ml. of aqueous ammonium chloride solution. The resulting mass is filtered through diatomaceous earth, the filtrate washed once with saturated aqueous ammonium chloride solution and once with saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated. The residue is distilled at 0.1 mmHg. There is obtained pure 3,7-dimethyl-7-methoxy-1-octanol of boiling point 87° C./0.1 mmHg; nD20 = 1.4456.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:11][CH:12]=[O:13])[CH2:3][CH2:4][CH2:5][C:6]([O:9][CH3:10])([CH3:8])[CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>C(OCC)C>[CH3:1][CH:2]([CH2:3][CH2:4][CH2:5][C:6]([CH3:8])([O:9][CH3:10])[CH3:7])[CH2:11][CH2:12][OH:13] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC(C)(C)OC)CC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Subsequently, the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
decomposed in the cold by the addition of 100 ml
FILTRATION
Type
FILTRATION
Details
The resulting mass is filtered through diatomaceous earth
WASH
Type
WASH
Details
the filtrate washed once with saturated aqueous ammonium chloride solution and once with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 0.1 mmHg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CCO)CCCC(C)(OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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